molecular formula C16H17N3O2 B2803565 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034551-79-4

3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2803565
CAS No.: 2034551-79-4
M. Wt: 283.331
InChI Key: SBHHUUKQPBYTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of a cyclopropane ring, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Scientific Research Applications

3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

This compound acts as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon and shows high selectivity over the other bile acid receptors FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Future Directions

The future directions for this compound involve further exploration of its potential as a drug candidate for treating GPBAR1 related disorders . Further studies could also explore the structural modifications of the 1,2,4-oxadiazole scaffold to ensure high cytotoxicity towards malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyrrolidine ring, followed by the introduction of the cyclopropane and oxadiazole moieties. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of each ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar chemical reactivity.

    Oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar applications in medicinal chemistry.

Uniqueness

The uniqueness of 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole lies in its combination of three distinct ring structures, which allows for a wide range of chemical interactions and potential biological activities. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(16(7-8-16)13-4-2-1-3-5-13)19-9-6-12(10-19)14-17-11-21-18-14/h1-5,11-12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHUUKQPBYTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.